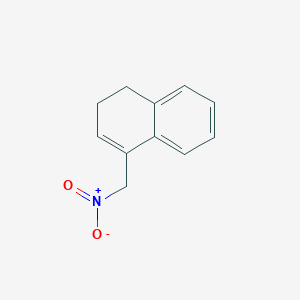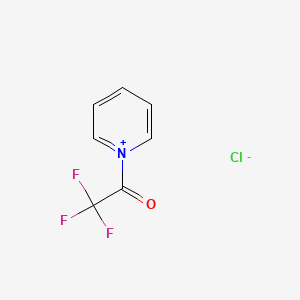
1-(Trifluoroacetyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-(Trifluoroacetyl)pyridin-1-ium chloride typically involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a chlorinating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 80°C.
Solvent: Acetonitrile is commonly used as the solvent.
Reaction Time: The reaction is usually allowed to proceed overnight to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Trifluoroacetyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions vary but often include substituted pyridinium compounds and other derivatives.
Scientific Research Applications
1-(Trifluoroacetyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-(Trifluoroacetyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(Trifluoroacetyl)pyridin-1-ium chloride can be compared with other pyridinium salts and trifluoroacetyl-containing compounds:
Similar Compounds: Pyridinium chloride, 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride, cetylpyridinium chloride.
Uniqueness: The presence of the trifluoroacetyl group imparts unique reactivity and stability to the compound, making it distinct from other pyridinium salts. This group also enhances its ability to participate in specific chemical reactions and interact with biological targets.
Properties
CAS No. |
95193-31-0 |
|---|---|
Molecular Formula |
C7H5ClF3NO |
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyridin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C7H5F3NO.ClH/c8-7(9,10)6(12)11-4-2-1-3-5-11;/h1-5H;1H/q+1;/p-1 |
InChI Key |
KMNUJXSQGSRXDS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=O)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
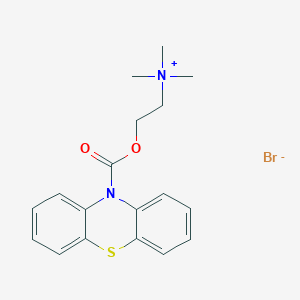
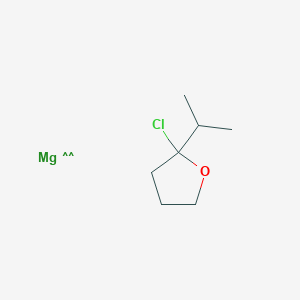

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
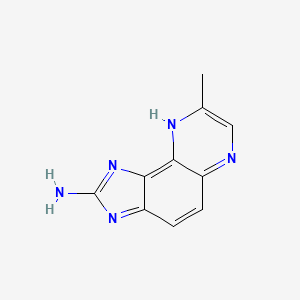

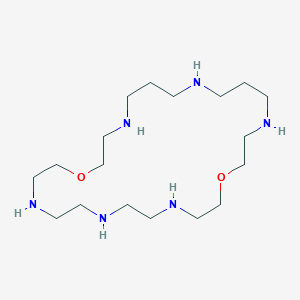
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
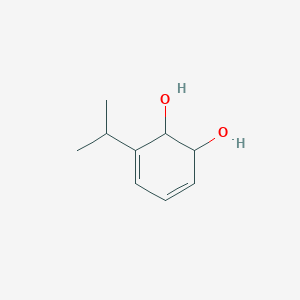
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
